5-Chloro-2-methylamino-N-phenethylbenzamide
Description
Significance of Benzamide (B126) Scaffolds in Modern Drug Discovery
Benzamide derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are a class of chemical structures that can bind to a variety of biological targets with high affinity. This versatility has led to their incorporation into a wide array of therapeutic agents with diverse pharmacological activities. walshmedicalmedia.comresearchgate.net These activities include, but are not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net
The benzamide core, a benzoic acid amide, provides a stable and synthetically accessible framework that can be readily modified. walshmedicalmedia.com The strategic placement of different substituents on the aromatic ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. This adaptability is a key reason why benzamide-based compounds continue to be a major focus in the quest for new drugs. walshmedicalmedia.com For instance, substitutions on the benzamide structure can lead to molecules with potent activity as enzyme inhibitors or receptor antagonists. walshmedicalmedia.comnih.gov
The following table provides examples of the diverse biological activities associated with differently substituted benzamide scaffolds:
| Biological Activity | Example of Benzamide Scaffold/Derivative |
| Anticancer | Novel benzamide derivatives targeting PARP-1 nih.gov |
| Antimicrobial | Indole-oxadiazole-benzamide hybrids researchgate.net |
| Anticonvulsant | Enaminones derived from benzamides walshmedicalmedia.com |
| 5-HT Receptor Agonism | Indoline and 1,2-benzisoxazole (B1199462) systems with benzoyl moiety walshmedicalmedia.com |
Rationale for Academic Investigation of 5-Chloro-2-methylamino-N-phenethylbenzamide
The academic investigation of a specific molecule like this compound is driven by a systematic approach to drug discovery that seeks to explore novel chemical space. The rationale for its study can be broken down by analyzing its structural features:
5-Chloro-2-methylamino substitution: The presence of a chlorine atom at the 5-position and a methylamino group at the 2-position of the benzene (B151609) ring is a known feature in various biologically active compounds. For example, 5-Chloro-2-(methylamino)benzophenone is a known intermediate in the synthesis of pharmaceuticals like diazepam. extendabio.comcaymanchem.comgoogle.com The electronic properties of the chlorine atom and the hydrogen-bonding capacity of the methylamino group can significantly influence the molecule's interaction with biological targets.
N-phenethylbenzamide linkage: The phenethyl group attached to the amide nitrogen introduces a flexible, hydrophobic moiety. This feature can be crucial for interactions with hydrophobic pockets in proteins and may influence the compound's ability to cross cellular membranes.
The combination of these structural elements in a single molecule presents an opportunity to develop a novel compound with potentially unique biological activities. Academic research would aim to synthesize and characterize this compound, followed by screening against a panel of biological targets to identify any potential therapeutic applications. This process of rational drug design, based on the known properties of constituent fragments, is a fundamental strategy in medicinal chemistry.
Overview of Current Research Trajectories for Novel Small Molecule Entities
The discovery and development of novel small molecule entities is a dynamic field characterized by several key research trajectories. nih.govpharmafeatures.com These approaches aim to increase the efficiency and success rate of identifying new drug candidates.
One major trajectory is target-based drug discovery , where compounds are designed to interact with a specific, validated biological target, such as an enzyme or a receptor that is known to be involved in a disease process. pharmafeatures.com This often involves computational methods for molecular docking and virtual screening to predict the binding of small molecules to the target. nih.gov
Another significant approach is phenotypic screening , where libraries of compounds are tested for their ability to produce a desired phenotypic change in cells or whole organisms, without prior knowledge of the specific target. researchgate.net This method can uncover novel mechanisms of action and first-in-class therapeutics.
Furthermore, there is a growing interest in exploring new chemical modalities and expanding the "druggable" proteome. This includes the development of covalent inhibitors , fragment-based drug discovery (FBDD) , and proteolysis-targeting chimeras (PROTACs) . researchgate.net These innovative strategies are pushing the boundaries of what can be achieved with small molecule drugs. The investigation of novel scaffolds, such as that of this compound, falls within the broader effort to diversify the chemical toolkit available to medicinal chemists and to identify new lead compounds for further development. nih.govpharmafeatures.com
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(methylamino)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-18-15-8-7-13(17)11-14(15)16(20)19-10-9-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIBBPVYTCDNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352115 | |
| Record name | 5-Chloro-2-(methylamino)-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4927-80-4 | |
| Record name | 5-Chloro-2-(methylamino)-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-methylamino-N-phenethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Modificational Studies
Advanced Synthetic Routes and Optimized Laboratory Protocols
The principal synthetic route to 5-Chloro-2-methylamino-N-phenethylbenzamide involves the coupling of a 5-chloro-2-methylaminobenzoic acid derivative with phenethylamine (B48288). A common and efficient laboratory-scale synthesis is the acylation of phenethylamine with 5-chloro-2-methylaminobenzoyl chloride.
The synthesis commences with the preparation of the acyl chloride from 5-chloro-2-methylaminobenzoic acid. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The resulting 5-chloro-2-methylaminobenzoyl chloride is a reactive intermediate that is often used immediately in the subsequent step.
The second stage is the nucleophilic acyl substitution reaction where phenethylamine is added to the freshly prepared 5-chloro-2-methylaminobenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove unreacted starting materials and byproducts, followed by purification of the crude product, commonly by recrystallization or column chromatography, to yield the desired this compound.
A patent describes a similar reaction for a related compound, N-phenethyl-5-chloro-2-methoxybenzamide, where 5-chloro-2-methoxybenzoyl chloride dissolved in benzene (B151609) was added to a solution of phenethylamine in benzene. The resulting phenethylamine hydrochloride was filtered off, and the final product was obtained after removal of the solvent and distillation of the residual oil. google.com
Table 1: Optimized Reaction Conditions for Amide Coupling
| Parameter | Condition |
| Acylating Agent | 5-chloro-2-methylaminobenzoyl chloride |
| Amine | Phenethylamine |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
Exploration of Sustainable and Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce the environmental impact of chemical syntheses. For the synthesis of this compound, several green chemistry strategies can be considered.
One approach is the use of catalytic direct amidation methods that avoid the use of stoichiometric activating agents like thionyl chloride, which generate significant waste. Boronic acid catalysts have been shown to facilitate the direct condensation of carboxylic acids and amines with the removal of water. This method offers a more atom-economical route to the target benzamide (B126).
Enzymatic catalysis presents another green alternative. Lipases, for instance, can catalyze the formation of amide bonds under mild conditions, often in non-toxic solvents or even in solvent-free systems. This approach can lead to high selectivity and reduced energy consumption.
The choice of solvent is also a critical aspect of green chemistry. Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly improve the environmental profile of the synthesis. Additionally, performing reactions under solvent-free conditions, if feasible, is an ideal green chemistry approach.
Table 2: Comparison of Synthetic Methods based on Green Chemistry Principles
| Method | Activating Agent | Byproduct | Solvent | Green Chemistry Advantage |
| Conventional Acyl Chloride | Thionyl Chloride | HCl, SO₂ | Dichloromethane | - |
| Catalytic Amidation | Boronic Acid | Water | Toluene | Atom economy, avoids hazardous reagents |
| Enzymatic Synthesis | Lipase | Water | 2-MeTHF | Mild conditions, biodegradable catalyst |
Precursor Chemistry and Strategic Intermediate Derivatization
The key precursors for the synthesis of this compound are 5-chloro-2-methylaminobenzoic acid and phenethylamine.
5-Chloro-2-methylaminobenzoic acid can be synthesized from commercially available starting materials. One common route begins with 2-amino-5-chlorobenzoic acid (5-chloranthranilic acid). The amino group can be selectively methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. A patent describes the methylation of 2-amino-5-chlorobenzophenone (B30270) using dimethyl carbonate in the presence of a catalyst to yield 2-methylamino-5-chlorobenzophenone, which could then be oxidized to the corresponding benzoic acid. google.com Another patent details the preparation of 2-amino-5-chloro-3-methylbenzoic acid, a related compound, from isatoic anhydride (B1165640) and cyanuric chloride. patsnap.com
Phenethylamine is a commercially available primary amine. It can be synthesized via various methods, including the reduction of phenylacetonitrile (B145931) or the Gabriel synthesis using 2-phenylethyl bromide. A recent development involves the nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides to produce a range of β-phenethylamines. nih.gov
Strategic derivatization of these precursors allows for the synthesis of a wide range of analogs. For example, by using substituted phenethylamines, modifications can be introduced to the N-phenethyl portion of the molecule. Similarly, variations in the substituted benzoic acid precursor can lead to analogs with different substitution patterns on the benzoyl ring.
Diversification Strategies for Structural Analogs and Homologs
Rational Design Principles for Novel Benzamide Derivatives
The rational design of novel benzamide derivatives often involves considering the structure-activity relationships (SAR) of a target biological activity. By systematically modifying different parts of the this compound scaffold, the impact of these changes on the desired properties can be evaluated.
Key areas for modification include:
The Benzoyl Ring: The position and nature of the substituents on the phenyl ring can be altered. For example, the chloro and methylamino groups can be moved to different positions, or replaced with other functional groups such as fluoro, bromo, methoxy (B1213986), or nitro groups.
The Amide Linker: The amide bond itself is generally conserved, but the groups attached to the nitrogen can be varied. For instance, the methyl group on the 2-amino substituent could be replaced with other alkyl or aryl groups.
The Phenethyl Moiety: The phenethyl group can be substituted with various functional groups on the aromatic ring or on the ethyl chain. The length of the alkyl chain connecting the phenyl group to the amide nitrogen can also be extended or shortened to produce homologs.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design process by predicting the potential activity of novel derivatives before their synthesis. nih.gov
Combinatorial Library Synthesis and Academic Screening Methodologies
Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for desired properties. For the synthesis of a benzamide library based on the this compound scaffold, a split-and-pool strategy on a solid support can be employed. wikipedia.orgcombichemistry.com
In this approach, a solid-phase resin is divided into multiple portions. A diverse set of substituted benzoic acids is coupled to the resin in separate reaction vessels. The resins are then combined, mixed, and re-divided. In the next step, a library of diverse amines is reacted with the resin-bound carboxylic acids. This process results in a large library of unique benzamide derivatives attached to the solid support. After cleavage from the resin, the library of compounds can be screened.
Academic screening methodologies for such libraries can vary depending on the intended application. For biological activity, high-throughput screening (HTS) assays are commonly used. These assays can rapidly assess the effect of each compound in the library on a specific biological target. For materials science applications, screening might involve the evaluation of physical properties such as solubility, melting point, or crystal packing. Techniques like differential scanning calorimetry (DSC) can be used for screening cocrystal formation with other molecules. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Essential Pharmacophoric Features within the Molecular Scaffold
Pharmacophore modeling for benzamide (B126) analogues has identified several key structural features crucial for biological activity. A typical pharmacophore model for this class of compounds includes hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
For the N-phenethylbenzamide scaffold, the essential features can be broken down as follows:
Aromatic Rings: The structure contains two primary aromatic rings—the substituted benzamide ring and the phenyl ring of the phenethyl group. These are often involved in π-π stacking or hydrophobic interactions with receptor sites. nih.gov
Amide Linker: The central amide (-CONH-) group is a critical feature. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are often fundamental for anchoring the ligand within a receptor's binding pocket.
Hydrophobic Ethyl Linker: The ethylene (B1197577) bridge of the phenethyl group provides conformational flexibility and contributes a hydrophobic element that can interact with non-polar pockets in a target protein.
Substituent Positions: The positions on the benzamide ring (in this case, the 2- and 5-positions) are key points for modification to modulate activity, selectivity, and pharmacokinetic properties. The 2-position (ortho to the amide) and the 5-position (para to the methylamino group) are electronically and sterically distinct.
A five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives highlighted the importance of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings for activity. nih.gov This general model is applicable to the 5-Chloro-2-methylamino-N-phenethylbenzamide scaffold.
Impact of Systematic Substituent Modifications on Observed Biological Activities
SAR studies on related benzamide and N-benzyl/phenethyl amine derivatives reveal consistent patterns regarding the influence of substituents on biological activity.
Substitutions on the Benzamide Ring: The nature and position of substituents on the benzamide ring significantly modulate the molecule's properties.
Halogen Substituents: The introduction of a chlorine atom, such as the 5-chloro substituent, can profoundly affect a molecule's biological activity. eurochlor.org Chlorine is an electron-withdrawing group that also increases lipophilicity. This can enhance membrane permeability and hydrophobic interactions with a target. eurochlor.org In some series of compounds, a chlorine substituent in the meta- or para-position has been shown to increase inhibitory or bactericidal activity. eurochlor.org
Amino and Substituted Amino Groups: The 2-methylamino group is an electron-donating group. Its position ortho to the amide linker can influence the conformation of the amide bond through steric effects or potential intramolecular hydrogen bonding. In studies of related benzamides, the presence of substituents ortho to the amide was found to prevent the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring, which can impact receptor binding and lipophilicity. nih.gov
Substitutions on the Phenethyl Moiety: Modifications to the N-phenethyl portion of the scaffold also play a critical role in determining potency and selectivity. In studies on N-benzyl phenethylamines, which share the N-substituted ethylbenzene (B125841) feature, substituents on the benzyl (B1604629) (analogous to our phenethyl) group were shown to influence interactions. For example, hydroxyl and methoxy (B1213986) groups on the N-benzyl ring were found to significantly alter functional activity and selectivity at serotonin (B10506) receptors. nih.gov This suggests that the unsubstituted phenyl ring in this compound could be a key site for future modifications to tune its biological profile.
The following table summarizes the general impact of substituent modifications on the activity of analogous benzamide scaffolds based on published research.
| Molecular Region | Substituent Modification | General Impact on Biological Activity |
| Benzamide Ring | Introduction of Halogen (e.g., Chlorine) | Increases lipophilicity; can enhance hydrophobic interactions and membrane permeability. eurochlor.org |
| Electron-donating group (e.g., Amino) | Can influence electronic properties and potential for hydrogen bonding. | |
| Ortho-substituent (e.g., 2-methylamino) | Can cause steric hindrance, affecting the planarity of the amide group relative to the ring. nih.gov | |
| N-Phenethyl Group | Substitution on the Phenyl Ring | Modulates binding affinity and functional activity, highly dependent on the target. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies on various classes of substituted benzamides have been successful in correlating physicochemical properties with biological activities. These models provide predictive insights into the structural requirements for potency. nih.gov
For antibacterial benzamides, QSAR models have shown that antimicrobial activity can be effectively modeled using topological descriptors and molecular connectivity indices. nih.gov This indicates that the size, shape, and degree of branching of the molecule are important determinants of activity.
In a 3D-QSAR study on benzamide analogues as FtsZ inhibitors, a statistically significant model was developed with good predictive power (cross-validated coefficient Q² = 0.6213). nih.gov Such models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity. For the general benzamide scaffold, these studies often confirm that:
Steric factors around the aromatic rings can significantly impact activity. Bulky groups may be either beneficial or detrimental depending on the topology of the receptor's binding pocket.
Electrostatic properties are critical, particularly around the amide linker and any polar substituents, which govern hydrogen bonding potential.
Hydrophobicity plays a dual role, influencing both target interaction and pharmacokinetic properties like cell penetration.
While a specific QSAR model for this compound is not available, these general findings suggest that its activity would be sensitive to descriptors related to its shape, electronic distribution (influenced by the chloro and methylamino groups), and lipophilicity.
Conformational Analysis and Theoretical Ligand-Receptor Interaction Hypotheses
The conformational flexibility of the N-phenethylbenzamide scaffold is a key determinant of its interaction with biological targets. The molecule has several rotatable bonds, primarily:
The bond connecting the benzamide ring to the carbonyl group.
The C-N bond of the amide.
The bonds within the N-phenethyl side chain.
Conformational analysis of benzamide derivatives using molecular mechanics calculations has been performed to identify low-energy conformations. nih.gov For benzamides with an acyclic amide side chain, an extended conformation is often concluded to be the receptor-bound state. nih.gov The orientation of the substituted benzamide ring relative to the N-phenethyl group is critical. The presence of the 2-methylamino substituent likely influences the torsional angle between the benzamide ring and the amide plane due to steric hindrance, potentially favoring a non-planar arrangement. nih.gov
Based on docking studies of related benzamide inhibitors into protein active sites, a hypothetical interaction model for this compound can be proposed:
The amide linker would likely form crucial hydrogen bonds with amino acid residues in the active site (e.g., with backbone N-H or C=O groups). nih.gov
The 5-chloro-2-methylaminobenzamide portion could fit into a binding pocket where the chlorine atom engages in hydrophobic or specific halogen-bonding interactions. The methylamino group could form an additional hydrogen bond or have steric interactions that properly orient the molecule.
The N-phenethyl group would likely occupy a hydrophobic pocket, with the phenyl ring making van der Waals or π-stacking interactions. nih.gov The flexibility of the ethyl linker allows the phenyl ring to adopt an optimal position to maximize these favorable interactions.
Molecular dynamics simulations performed on similar benzamide-protein complexes have been used to confirm the stability of these binding modes and the specific interactions that anchor the ligand in the active site. nih.govmdpi.com
Molecular Mechanism of Action Mmoa and Target Engagement Studies
Identification and Biophysical Validation of Primary Molecular Targets
This initial step in characterizing a compound involves identifying its primary biological targets, such as receptors, enzymes, or ion channels. Subsequent biophysical validation confirms this interaction.
Receptor Binding Kinetics and Radioligand Displacement Studies (in vitro)
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors. Radioligand displacement studies, a common technique in this area, would quantify the binding affinity (Ki) of 5-Chloro-2-methylamino-N-phenethylbenzamide for a range of potential receptor targets. This data is essential for understanding the compound's potential therapeutic applications and off-target effects. At present, no such binding data has been reported for this compound.
Enzyme Inhibition Kinetics and Mechanistic Studies (in vitro)
Should this compound be hypothesized to target an enzyme, in vitro kinetic studies would be necessary to determine its inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding how the compound might modulate enzymatic pathways. Currently, there are no published studies detailing the enzymatic inhibition profile of this compound.
Ion Channel Modulation and Gating Mechanism Investigations (in vitro)
For compounds that may act on ion channels, electrophysiological techniques such as patch-clamp analysis are employed to investigate their effects on channel gating and conductance. These studies would reveal whether this compound acts as a blocker, opener, or modulator of specific ion channels. This area of investigation remains unexplored for this particular molecule.
Downstream Signaling Pathway Elucidation and Pathway Cross-Talk Analysis
Once a primary target is identified, it is crucial to understand the subsequent intracellular signaling cascades that are activated or inhibited. This involves studying second messenger systems and protein phosphorylation events to map the compound's full mechanism of action. No information on the downstream signaling effects of this compound is currently available.
Allosteric Modulation and Orthosteric Binding Site Characterization
It is important to determine whether a compound binds to the primary (orthosteric) binding site of a receptor or to a secondary (allosteric) site, which can modulate the receptor's function in a different manner. Such studies are vital for understanding the nuances of its interaction with the target protein. The binding site characteristics of this compound have not yet been described in the scientific literature.
Subcellular Localization and Intracellular Distribution Studies in Preclinical Models
Understanding where a compound accumulates within a cell is key to comprehending its mechanism of action and potential for organelle-specific effects. Techniques like fluorescence microscopy are often used in preclinical models to visualize the compound's distribution. As with the other aspects of its pharmacology, the subcellular localization of this compound has not been documented.
Pharmacological Characterization in Preclinical Research Models
In Vitro Pharmacological Profiling and Functional Assay Development
The initial phase of characterizing a novel compound typically involves a series of in vitro assays to determine its biological activity at a cellular and molecular level. This step is fundamental for identifying the compound's mechanism of action and for optimizing its structure to enhance desired properties.
Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux Assays)
Cell-based functional assays are crucial for understanding how a compound affects cellular signaling pathways. Reporter gene assays, for instance, can quantify the activation or inhibition of specific transcription factors, providing insights into the compound's impact on gene expression. Similarly, calcium flux assays are instrumental in studying the modulation of G-protein coupled receptors and ion channels. No published studies employing these or similar assays to evaluate 5-Chloro-2-methylamino-N-phenethylbenzamide were found.
Application of High-Throughput Screening (HTS) and High-Content Screening (HCS) in Lead Discovery
High-throughput screening (HTS) and high-content screening (HCS) are modern techniques that allow for the rapid testing of large numbers of compounds to identify potential drug candidates or "hits." These platforms are essential for efficient lead discovery. There is no publicly available information to suggest that this compound has been subjected to HTS or HCS campaigns, nor are there any reports of it being identified as a hit from such screenings.
In Vivo Preclinical Efficacy Studies in Established Disease Models (animal models)
Following promising in vitro results, compounds are typically advanced to in vivo studies using animal models of human diseases. These studies are critical for assessing the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a living organism.
Pharmacodynamic (PD) Biomarker Identification and Translational Relevance
Pharmacodynamic (PD) biomarkers are measurable indicators that can signal a biological response to a drug. The identification of such biomarkers is vital for bridging the gap between preclinical findings and clinical outcomes. The scientific literature lacks any studies aimed at identifying or validating PD biomarkers for this compound.
Dose-Response Relationship Characterization in Preclinical Animal Cohorts
Establishing a dose-response relationship is a fundamental aspect of preclinical development, as it determines the range of doses at which a compound produces its therapeutic effect. No data on the dose-response relationship of this compound in any preclinical animal cohorts could be located.
Efficacy Evaluation in Specific Animal Disease Models (e.g., neuropharmacological, immunological, oncological models)
The ultimate goal of preclinical in vivo studies is to demonstrate a compound's efficacy in relevant animal models of disease. Depending on the compound's hypothesized mechanism of action, these could include models for neurological disorders, immune diseases, or cancer. There are no published reports on the evaluation of this compound in any specific animal disease models.
Pharmacokinetic (PK) Studies in Preclinical Species
The pharmacokinetic profile of a drug candidate is a critical component of preclinical development, providing essential information on how the organism affects the drug. These studies are fundamental to understanding the relationship between the administration of a compound and its resulting concentration in the body over time.
Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (preclinical)
ADME studies are conducted to characterize the disposition of a chemical compound within an organism. These studies are typically performed in various animal models, such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs, non-human primates), to assess interspecies differences and to help predict human pharmacokinetics.
Absorption: Investigates how the compound is taken up by the body. For orally administered drugs, this includes assessing the extent and rate of absorption from the gastrointestinal tract. In vitro models like Caco-2 cell permeability assays are often used to predict oral absorption.
Distribution: Determines where the compound travels within the body after absorption. This involves measuring the concentration of the compound in various tissues and fluids.
Metabolism: Examines the chemical modification of the compound by the body, primarily by enzymes in the liver. These studies identify the metabolic pathways and the resulting metabolites.
Excretion: Describes how the compound and its metabolites are removed from the body, typically via urine and feces.
Plasma Protein Binding, Tissue Distribution, and Blood-Brain Barrier Penetration (preclinical)
The extent to which a compound binds to plasma proteins is a key determinant of its pharmacological activity, as generally only the unbound fraction is free to interact with its target and to be metabolized and excreted. High plasma protein binding can affect a drug's distribution and half-life.
Tissue distribution studies provide insight into the accumulation of the compound in various organs and tissues. This is crucial for understanding both the therapeutic effects and potential toxicity of the compound.
For compounds targeting the central nervous system (CNS), assessing blood-brain barrier (BBB) penetration is vital. The BBB is a highly selective barrier that protects the brain from harmful substances. In vitro models and in vivo studies in animals are used to determine the ability of a compound to cross this barrier and reach its site of action within the brain.
Metabolic Stability and Metabolite Identification in Preclinical Biological Systems
Metabolic stability assays are performed in vitro using liver microsomes, S9 fractions, or hepatocytes from various species, including humans. These assays provide an early indication of how quickly a compound is metabolized, which helps in predicting its in vivo clearance and half-life. Compounds with very high metabolic instability may be cleared from the body too quickly to be effective.
Metabolite identification studies aim to determine the chemical structures of the metabolites formed. This is important because metabolites can be pharmacologically active, inactive, or toxic. Understanding the metabolic fate of a compound is a critical aspect of its safety assessment.
Computational and in Silico Approaches in Chemical Research and Development
De Novo Drug Design Strategies and Virtual Screening for Novel Scaffolds
The compound 5-Chloro-2-methylamino-N-phenethylbenzamide does not appear in literature related to de novo drug design strategies as a generated molecule, nor has it been used as a seed structure for the generation of novel scaffolds. Furthermore, there are no documented instances of this compound being identified as a hit in virtual screening campaigns, a common computational method for discovering novel bioactive molecules from large chemical libraries.
Computational ADME and Toxicity Prediction (in silico methodologies only)
Specific in silico predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not available in public databases or scientific literature. This includes predictions for key parameters such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and metabolic stability. Likewise, computational toxicity predictions, which assess the likelihood of adverse effects such as mutagenicity, carcinogenicity, or hepatotoxicity through various modeling techniques, have not been published for this specific compound.
Chemoinformatics, Data Mining, and Machine Learning Applications for Analog Discovery
A search of chemoinformatic databases and literature on data mining and machine learning applications does not yield any results where this compound is featured. There are no reported studies that have used this compound as a query molecule for analog discovery or as part of a training set for developing predictive models for biological activity or physicochemical properties.
Protein-Ligand Interaction Fingerprinting and Binding Hotspot Analysis
Given the absence of molecular docking and dynamics simulation data, there is consequently no information on the protein-ligand interaction fingerprints for this compound. This type of analysis, which encodes the interactions between a ligand and a protein into a bit string, is crucial for understanding and comparing binding modes. Similarly, binding hotspot analysis, which identifies key residues or regions within a protein's binding site that contribute significantly to the binding affinity, has not been performed for this compound.
Future Directions and Translational Research Perspectives Preclinical Focus
Potential as a Pharmacological Tool or Chemical Probe for Biological Systems
Given the diverse biological activities of benzamide (B126) derivatives, 5-Chloro-2-methylamino-N-phenethylbenzamide holds promise as a pharmacological tool or chemical probe to investigate complex biological systems. Substituted benzamides have been instrumental in studying dopamine (B1211576) and serotonin (B10506) receptor pathways, and this compound could serve a similar purpose. nih.govresearchgate.net For instance, it could be utilized to explore the function of specific G protein-coupled receptors (GPCRs) or enzymes implicated in disease.
The utility of a chemical probe hinges on its selectivity and well-characterized mechanism of action. Preclinical evaluation of this compound would involve a comprehensive screening against a panel of receptors and enzymes to determine its binding profile. High-throughput screening assays, followed by more detailed in vitro pharmacological studies, would be essential to establish its potency and selectivity. A compound with high affinity for a specific target and minimal off-target effects would be an invaluable tool for elucidating the physiological and pathophysiological roles of that target.
For example, novel benzamide derivatives have been developed as biased agonists for GPR52, providing critical tools to dissect the signaling pathways of this orphan receptor and its potential in treating neuropsychiatric disorders. chemrxiv.org Similarly, this compound, upon characterization, could aid in the exploration of novel biological targets.
| Potential Application as a Pharmacological Tool | Rationale based on Benzamide Derivatives | Illustrative Preclinical Assays |
| Elucidating Dopaminergic and Serotonergic Pathways | Many substituted benzamides are selective antagonists of dopamine D2/D3 and serotonin 5-HT4 receptors. nih.govnih.gov | Radioligand binding assays, functional cell-based assays (e.g., cAMP accumulation), electrophysiological studies. |
| Investigating Novel GPCRs | Novel benzamides have been identified as agonists for orphan receptors like GPR52. chemrxiv.org | High-throughput screening against a panel of orphan GPCRs, signaling pathway deconvolution studies. |
| Probing Enzyme Activity (e.g., PARP-1, Tubulin) | Benzamide derivatives have been developed as potent inhibitors of PARP-1 and tubulin polymerization. nih.govnih.gov | Enzyme inhibition assays, cell proliferation assays, immunofluorescence studies of microtubule dynamics. |
Conceptual Approaches for Lead Optimization and Preclinical Candidate Selection
Should initial screening reveal a promising biological activity for this compound, the subsequent step would be lead optimization to enhance its drug-like properties. This iterative process involves a cycle of designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic parameters. patsnap.com
Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound structure would be undertaken to understand the contribution of each functional group to its biological activity. patsnap.com Key areas for modification would include:
The Chloro Substituent: Exploring other halogen substitutions or small lipophilic groups at the 5-position to modulate electronic properties and binding interactions.
The Methylamino Group: Investigating the impact of N-alkylation with different chain lengths or cyclic structures on potency and selectivity.
The Phenethyl Group: Modifying the substitution pattern on the phenyl ring of the phenethyl moiety to enhance target engagement and pharmacokinetic properties.
The Benzamide Linker: While generally stable, isosteric replacement of the amide bond could be explored to fine-tune stability and conformational preferences.
Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling would play a pivotal role in guiding the synthetic efforts. patsnap.comnih.gov These computational tools can predict how structural modifications might influence the binding affinity and selectivity of the compound, thereby prioritizing the synthesis of the most promising analogues.
Pharmacokinetic Optimization: A critical aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound. patsnap.com Strategies would include modifying the chemical structure to enhance solubility, metabolic stability, and cell permeability. For instance, introducing polar functional groups or reducing lipophilicity can improve aqueous solubility.
| Optimization Strategy | Objective | Example Modification on this compound |
| SAR-guided Chemical Synthesis | Enhance potency and selectivity | Substitution of the chloro group with fluoro or trifluoromethyl; variation of the N-phenethyl group with different aromatic or heterocyclic rings. |
| Computational Chemistry | Predict binding affinity and guide analogue design | Molecular docking into a hypothesized target binding site; development of a QSAR model based on initial screening data. |
| ADME Profiling and Optimization | Improve bioavailability and metabolic stability | Introduction of a polar group on the phenethyl ring to enhance solubility; replacement of metabolically labile sites identified through in vitro metabolism studies. |
Theoretical Disease Indications and Therapeutic Hypotheses Derived from Preclinical Data
Based on the vast preclinical and clinical data available for the benzamide class of compounds, several theoretical disease indications for this compound can be hypothesized.
Central Nervous System Disorders: The well-established activity of substituted benzamides as dopamine and serotonin receptor modulators suggests a high potential for this compound in treating psychiatric and neurological conditions. nih.govresearchgate.net Depending on its specific receptor profile, it could be investigated for:
Schizophrenia and Psychosis: If it exhibits potent dopamine D2 receptor antagonism. nih.govbarchart.com
Depression and Anxiety: If it acts as a selective modulator of specific serotonin receptor subtypes or as a low-dose dopamine autoreceptor antagonist. nih.gov
Neurodegenerative Diseases: Some novel benzamides are being explored for their potential in Alzheimer's disease by targeting enzymes like acetylcholinesterase. mdpi.com
Oncology: The discovery of benzamide derivatives as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and tubulin has opened up new avenues for cancer therapy. nih.govnih.gov Preclinical screening of this compound in various cancer cell lines, followed by mechanistic studies, could reveal its potential as an anticancer agent.
Metabolic Disorders: Recent research has highlighted the role of benzamide derivatives as glucokinase activators, presenting a potential therapeutic strategy for type 2 diabetes. nih.gov Investigating the effect of this compound on glucose metabolism in relevant preclinical models would be a worthwhile endeavor.
Gastrointestinal Disorders: Selective 5-HT4 receptor agonists from the benzamide class have been shown to enhance gastrointestinal motility. nih.gov If this compound demonstrates similar activity, it could be a candidate for treating disorders like gastroparesis and constipation-predominant irritable bowel syndrome.
Challenges and Opportunities in the Development of Next-Generation Benzamide-Based Therapeutics
The development of new benzamide-based therapeutics, including the prospective this compound, faces both challenges and opportunities.
Challenges:
Target Selectivity and Off-Target Effects: Achieving high selectivity for the desired biological target while minimizing interactions with other receptors or enzymes is a significant hurdle. Off-target effects can lead to undesirable side effects.
Overcoming Drug Resistance: In indications like oncology, the development of resistance to existing therapies is a major challenge. New benzamide derivatives would need to demonstrate efficacy in resistant models. nih.gov
Blood-Brain Barrier Penetration: For CNS indications, the ability of the compound to cross the blood-brain barrier is crucial. Optimizing physicochemical properties to achieve adequate brain exposure without compromising other drug-like attributes is a delicate balancing act.
Favorable Pharmacokinetic and Safety Profiles: Ensuring that a new chemical entity has a suitable half-life, bioavailability, and a clean safety profile is a complex and resource-intensive process. acs.org
Opportunities:
Targeting Novel Pathways: The versatility of the benzamide scaffold allows for the exploration of novel and previously "undruggable" targets. The identification of benzamide-based GPR52 agonists is a testament to this potential. chemrxiv.org
Multi-Targeted Ligands: Designing benzamide derivatives that can modulate multiple targets simultaneously offers a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer. mdpi.com
Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, presents an exciting opportunity to develop more refined therapeutics with fewer side effects. chemrxiv.org
Advances in Drug Discovery Technologies: The integration of artificial intelligence, machine learning, and advanced computational chemistry techniques into the drug discovery pipeline can accelerate the identification and optimization of novel benzamide-based drug candidates. patsnap.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-methylamino-N-phenethylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 5-chloro-2-methylaminobenzoic acid derivatives with phenethylamine. Critical steps include activating the carboxylic acid (e.g., using thionyl chloride or oxalyl dichloride in dichloromethane) and optimizing reaction time/temperature. For example, thionyl chloride with N-methylacetamide as a catalyst at 50°C for 4–12 hours yields acyl chloride intermediates, which are then reacted with phenethylamine . Solvent choice (benzene vs. dichloromethane) and catalyst (DMF vs. N-methylacetamide) significantly impact purity and selectivity.
Q. How can researchers confirm the structural identity of this compound using analytical techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the benzamide backbone and substituents. For example, the methylamino group (-NHCH₃) appears as a singlet in ¹H NMR (δ ~2.8–3.2 ppm), while aromatic protons show splitting patterns consistent with substitution positions. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight (theoretical MW: ~303.8 g/mol) and purity. Computational validation via PubChem-derived InChI or SMILES strings can cross-verify structural assignments .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Classify the compound under "Non-Combustible Solids" (Storage Code 13) due to its aromatic and amide stability. Use gloves and fume hoods to avoid inhalation or dermal exposure. Sigma-Aldrich notes that commercial batches may lack analytical validation, necessitating in-house purity checks via TLC or HPLC before use .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?
- Methodological Answer : Benzamide derivatives often target enzymes like acps-pptase or neurotransmitter receptors (e.g., dopamine D2). Design competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) or enzyme inhibition studies (e.g., monitoring bacterial proliferation in acps-pptase knockout strains). For example, related benzamides exhibit dual antagonism of D2 and 5-HT3 receptors, requiring cross-validation via electrophysiology or calcium flux assays .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzamides?
- Methodological Answer : Discrepancies may arise from stereochemistry, impurities, or assay conditions. For instance, trifluoromethyl substituents (as in ) enhance metabolic stability but may alter binding kinetics. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and enforce strict QC protocols (e.g., ≥95% HPLC purity). Computational docking (AutoDock Vina) can model interactions to reconcile conflicting results .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Employ QSAR models to estimate logP (lipophilicity), plasma protein binding, and metabolic stability. Tools like SwissADME or Schrödinger’s QikProp use PubChem-derived descriptors (e.g., topological polar surface area, hydrogen-bond donors/acceptors) to predict bioavailability. Molecular dynamics simulations (AMBER/GROMACS) further assess membrane permeability .
Q. What synthetic challenges arise when scaling up production, and how are they mitigated?
- Methodological Answer : Scaling reactions from milligram to gram scale often introduces issues like exothermicity or byproduct formation. For example, thionyl chloride reactions require controlled addition rates and cooling (0–20°C) to prevent decomposition. Continuous flow reactors improve heat dissipation, while solvent recycling (e.g., dichloromethane recovery via distillation) reduces costs .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s physicochemical properties?
- Methodological Answer : Chlorine at the 5-position enhances electronegativity, affecting solubility and receptor binding. Compare analogs via Hammett constants (σ values: Cl = +0.23) to correlate substituent effects with bioactivity. For example, replacing chlorine with fluorine (σ = +0.06) may reduce LogD but improve CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
